
Lenvatinib impurity 8
Vue d'ensemble
Description
. Lenvatinib is an orally active inhibitor of multiple receptor tyrosine kinases, including vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and stem cell factor (SCF) receptors. This impurity is of interest due to its potential impact on the purity and efficacy of Lenvatinib.
Mécanisme D'action
Target of Action
Mode of Action
Biochemical Pathways
The primary pathway of the anticancer effect of Lenvatinib is the RAS/RAF/MEK/ERK pathway . Overexpression of FGFR and activation of RAS/RAF/ERK and PI3K/AKT/mTOR signaling contribute to resistance to Lenvatinib . Lenvatinib is unable to completely block the VEGFR-2 and FGFR1 receptors and downstream signaling pathways, which lead to resistance .
Pharmacokinetics
Following oral administration, Lenvatinib is absorbed rapidly and is metabolized extensively prior to excretion . This metabolism is mediated by multiple pathways, and several metabolites of Lenvatinib have been identified . Exposure to Lenvatinib is increased in patients with severe hepatic impairment, indicating that dose reduction must be considered for those patients .
Result of Action
Lenvatinib promotes apoptosis, suppresses angiogenesis, inhibits tumor cell proliferation, and modulates the immune response . In multiple cancer types, Lenvatinib has presented manageable safety and is currently approved as an effective first-line therapy . Resistance to lenvatinib emerges soon after initial treatment, limiting the clinical benefits of lenvatinib .
Action Environment
The action environment of Lenvatinib is influenced by various factors. For instance, the expression of YRDC in hepatocarcinoma cells can modulate the sensitivity of Lenvatinib . Lenvatinib inhibits the expression of YRDC in a time-dependent manner, which may aggravate resistance to Lenvatinib in hepatocarcinoma cells . Furthermore, the tRNA with low t6A modification level reduces the translation of the KRAS in the in vitro translation system .
Analyse Biochimique
Biochemical Properties
Lenvatinib impurity 8 plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with receptor tyrosine kinases, including vascular endothelial growth factor receptors (VEGFRs), fibroblast growth factor receptors (FGFRs), and platelet-derived growth factor receptors (PDGFRs). These interactions are crucial as they can modulate signaling pathways involved in cell proliferation, angiogenesis, and apoptosis .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to inhibit the proliferation of cancer cells by targeting VEGFRs and FGFRs, leading to reduced angiogenesis and tumor growth . Additionally, this compound can induce apoptosis in cancer cells by activating caspase-dependent pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with receptor tyrosine kinases, leading to their inhibition. This inhibition disrupts downstream signaling pathways such as the PI3K/AKT and MAPK/ERK pathways, which are essential for cell survival and proliferation . Furthermore, this compound can modulate gene expression by affecting transcription factors and epigenetic regulators .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Studies have shown that it remains stable under controlled conditions but may degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cell proliferation and angiogenesis, with minimal development of resistance .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits tumor growth without significant toxicity . At higher doses, this compound can cause adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and altering metabolite levels . Understanding these pathways is crucial for predicting potential drug-drug interactions and optimizing therapeutic regimens.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It has been observed to accumulate in the liver and kidneys, where it undergoes further metabolism and excretion . The distribution of this compound can influence its therapeutic efficacy and toxicity profile.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm, where it interacts with receptor tyrosine kinases and other signaling molecules . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, further modulating its activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lenvatinib Impurity 8 can be synthesized through various chemical reactions involving quinoline derivatives. Reaction conditions such as temperature, solvent choice, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chemical synthesis with stringent quality control measures. The process includes the use of reactors, purification systems, and analytical techniques to ensure the impurity levels are within acceptable limits for pharmaceutical use.
Analyse Des Réactions Chimiques
Types of Reactions: Lenvatinib Impurity 8 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using alkyl halides and amines.
Major Products Formed: The major products formed from these reactions include various quinoline derivatives, chlorinated compounds, and carboxamide derivatives.
Applications De Recherche Scientifique
Chemical Properties and Structure
Lenvatinib impurity 8 has a molecular weight of 343.77 g/mol and a molecular formula of C17H14ClN3O3 . The structural characteristics of impurities like this compound can significantly influence the pharmacokinetics, stability, and overall effectiveness of the primary drug.
Regulatory Context
The presence of impurities in pharmaceutical products is a critical concern for regulatory bodies such as the FDA and EMA. Lenvatinib mesilate, the active form of lenvatinib, undergoes rigorous scrutiny to ensure that impurities like this compound are within acceptable limits to maintain drug safety and efficacy . The quality by design (QbD) approach is often employed in the manufacturing process to monitor and control these impurities effectively .
Analytical Methods for Detection
Several studies have focused on developing reliable analytical methods to detect and quantify this compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are commonly used to analyze this impurity in various formulations .
Table 1: Analytical Methods for Lenvatinib Impurity Detection
Method | Description | Advantages |
---|---|---|
HPLC | Utilizes a liquid mobile phase to separate compounds | High resolution and sensitivity |
LC-MS/MS | Combines liquid chromatography with mass spectrometry | Accurate quantification and identification |
UPLC | Ultra-Performance Liquid Chromatography | Faster analysis with lower solvent consumption |
Case Studies on Impurity Impact
- Stability Studies : Research indicates that lenvatinib is sensitive to various degradation conditions, producing multiple degradants including this compound. Stability-indicating methods have been developed to assess these changes under stress conditions such as thermal, photolytic, and hydrolytic environments .
- Bioavailability Studies : The presence of impurities can alter the bioavailability of lenvatinib. For instance, different crystal forms of lenvatinib mesilate exhibit varying solubility profiles which can be influenced by impurities like this compound. Studies have shown that improved solubility correlates with better therapeutic outcomes in cancer treatment .
- Toxicological Assessments : Evaluating the toxicological profile of impurities is essential for safety assessments. Research has indicated that certain impurities may exhibit different toxicological effects compared to the parent compound, necessitating thorough evaluation during drug development .
Comparaison Avec Des Composés Similaires
Quinoline derivatives
Carboxamide compounds
Other tyrosine kinase inhibitors
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Activité Biologique
Lenvatinib, a multi-targeted receptor tyrosine kinase inhibitor, has been widely studied for its efficacy in treating various cancers, particularly hepatocellular carcinoma (HCC). However, impurities in pharmaceutical compounds can significantly affect their biological activity and therapeutic efficacy. This article focuses on Lenvatinib Impurity 8 , examining its biological activity through various studies and findings.
Overview of Lenvatinib and Its Impurities
Lenvatinib is primarily used for the treatment of locally recurrent or metastatic thyroid cancer and advanced HCC. It works by inhibiting the vascular endothelial growth factor receptors (VEGFRs) and fibroblast growth factor receptors (FGFRs), among others, leading to reduced tumor growth and angiogenesis . The presence of impurities, such as this compound, raises concerns regarding the drug's safety and efficacy.
In vitro Studies
In vitro assays have shown that lenvatinib, including its impurities, can inhibit endothelial tube formation and cell proliferation in human umbilical vein endothelial cells (HUVECs) at clinically relevant concentrations . The IC50 values for various kinases targeted by lenvatinib are typically less than 10 nM, suggesting that even impurities may retain some level of biological activity.
Efficacy in Hepatocellular Carcinoma
A prospective study involving patients with advanced HCC demonstrated that lenvatinib was effective even in high tumor burden cases. The study reported a median progression-free survival (PFS) of 6.4 months for patients treated with lenvatinib . While specific data on Impurity 8 in this context are not available, the overall efficacy of lenvatinib suggests that impurities could potentially influence treatment outcomes.
Resistance Mechanisms
Research has identified mechanisms through which HCC cells develop resistance to lenvatinib. One study indicated that activation of the EGFR-STAT3-ABCB1 pathway contributes to acquired resistance against lenvatinib . This finding highlights the importance of understanding how impurities like this compound may interact with these pathways, potentially affecting treatment efficacy.
Comparative Analysis of Biological Activities
The following table summarizes key findings related to the biological activities associated with lenvatinib and its impurities:
Parameter | Lenvatinib | This compound |
---|---|---|
Primary Targets | VEGFR1-3, FGFR1-4 | Similar potential targets |
IC50 Values | <10 nM for major kinases | Not specifically determined |
Inhibition of Angiogenesis | Yes (in vitro & in vivo) | Potentially similar |
Clinical Efficacy | Proven in HCC | Unknown; requires further study |
Resistance Mechanisms | EGFR-STAT3-ABCB1 pathway | Possible involvement |
Propriétés
IUPAC Name |
1-[2-chloro-4-(6-cyano-7-methoxyquinolin-4-yl)oxyphenyl]-3-cyclopropylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-28-20-10-18-15(8-12(20)11-23)19(6-7-24-18)29-14-4-5-17(16(22)9-14)26-21(27)25-13-2-3-13/h4-10,13H,2-3H2,1H3,(H2,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIBVUCMZIZNRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C#N)OC3=CC(=C(C=C3)NC(=O)NC4CC4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.